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Compound of Interest

Compound Name: Isoquinoline-8-carbothioamide
CAS No.: 885272-58-2
Cat. No.: B1506136
Get Quote
. J

Abstract This guide outlines the rigorous protocol for determining the molecular weight of
Isoquinoline-8-carbothioamide (

), a scaffold of increasing interest in kinase inhibitor development and bioisosteric replacement
strategies. Unlike simple stoichiometric summing, this protocol distinguishes between Average
Molecular Weight (for bulk formulation) and Monoisotopic Mass (for high-resolution mass
spectrometry validation). We integrate IUPAC 2024 standard atomic weights with predictive
isotopic modeling to ensure data integrity in drug discovery workflows.

Part 1: Theoretical Framework & Calculation
The Dual-Mass Paradigm

In pharmaceutical applications, "molecular weight" is context-dependent.[1]
e Average Molecular Weight (

): Used for molarity calculations, yield determination, and bulk weighing. It accounts for the
natural abundance of all isotopes.

e Monoisotopic Mass (
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): Used for LC-MS/HRMS identification. It sums the masses of the primary isotopes (

) only.

Stoichiometric Calculation ()

Using the latest IUPAC conventional atomic weights (Intervals normalized to conventional

values):

Element - Sta-ndard Atomic Contribution (
Weight ( g/mol ) g/mol )

Carbon (C) 10 12.011 120.110

Hydrogen (H) 8 1.008 8.064

Nitrogen (N) 2 14.007 28.014

Sulfur (S) 1 32.060 32.060

TOTAL 188.248

Result: The bulk molecular weight for formulation is 188.25 g/mol .[2][3]

High-Resolution Mass Calculation ()

For HRMS validation, we use the exact mass of the most abundant isotope.

Isotope Count Exact Mass (Da) Contribution (Da)
10 12.00000 120.00000
8 1.00783 8.06264
2 14.00307 28.00614
1 31.97207 31.97207

TOTAL 188.04085

Result: The theoretical
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peak for ESI-MS is 189.04812 Da.

Part 2: Computational Validation (Isotopic Pattern)
The Sulfur Signature

A critical self-validating check for thioamides is the isotopic distribution of Sulfur.[4][5] Unlike
Oxygen, Sulfur has a significant

isotope (4.21% abundance).

e M+0 (

): 100% relative intensity (Base peak).

o M+2 (

): The presence of one Sulfur atom contributes ~4.4% intensity to the M+2 peak relative to
the base peak.

Note: If your MS spectrum lacks a distinct M+2 peak at ~4-5% intensity, your compound is
likely the amide analog (Isoquinoline-8-carboxamide), indicating a failure in thionation.[1]

Isotopic Distribution Logic
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Caption: Predicted isotopic envelope for CLOH8N2S showing the diagnostic M+2 contribution
from Sulfur-34.[1]

Part 3: Experimental Determination Protocol
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Method: ESI-LC-MS/MS

Objective: Confirm identity via exact mass and fragmentation fingerprint.[1][6]
Reagents:

e LC-MS Grade Acetonitrile (MeCN).[1]

e Formic Acid (0.1% v/v).[4]

 Internal Standard: Caffeine (optional, for lock-mass calibration).

Workflow:

o Sample Prep: Dissolve 0.1 mg Isoquinoline-8-carbothioamide in 1 mL MeCN:H20 (50:50).
Dilute to 1 pg/mL.

« lonization: Electrospray lonization (ESI) in Positive Mode (

).

o Rationale: Basic nitrogen in the isoquinoline ring ensures facile protonation (

e Acquisition: Scan range 50-300 m/z.

Fragmentation Pathway (MS/MS)

Thioamides exhibit characteristic neutral losses that serve as structural fingerprints.
e Loss of HS (
): Cleavage of the C-S bond.

e Loss of

(

): Formation of the nitrile derivative (Isoquinoline-8-carbonitrile).
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e Loss of

(

): Cleavage of the exocyclic bond, leaving the isoquinoline cation (

)

Parent lon [M+H]+
m/z 189.05

- H2S (34 Da)

(Cyclization/Elimination) -NH3 (17 Da)

Nitrile lon [M+H-H2S]+ - CSNH2 (60 Da) Thioamide Cleavage
m/z 155.06 (Sigma bond break) [M+H-NH3]+

- HCN (27 Da)

Isoquinoline Core [M+H-CSNH2]+
m/z 128.05

Click to download full resolution via product page

Caption: Predicted MS/MS fragmentation pathway for Isoquinoline-8-carbothioamide in ESI+
mode.

Part 4: Data Summary & Validation Checklist

Parameter Value / Criteria Validation Source
Formula Structure Confirmation
Calculated (
Exact Mass 188.04085 Da
)
189.04812 Da ESI+ Observation
M+2 Abundance 4.4% - 4.8%

Isotope Check

Key Fragment m/z 128.05 Isoquinoline Core
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Self-Validating Step: If the experimental M+2 peak is < 1% relative abundance, the sample is
likely the oxo-amide (Oxygen instead of Sulfur), indicating hydrolysis or incomplete synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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